N-[4-benzoyl-1-(4-fluorophenyl)-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]acetamide
Overview
Description
N-[4-benzoyl-1-(4-fluorophenyl)-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]acetamide is a complex organic compound with a unique structure that includes a benzoyl group, a fluorophenyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of N-[4-benzoyl-1-(4-fluorophenyl)-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation.
Addition of the Fluorophenyl Group: The fluorophenyl group can be added through a nucleophilic aromatic substitution reaction.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and other process aids to enhance reaction efficiency.
Chemical Reactions Analysis
N-[4-benzoyl-1-(4-fluorophenyl)-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the desired transformations.
Scientific Research Applications
N-[4-benzoyl-1-(4-fluorophenyl)-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers investigate the biological activity of this compound to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of N-[4-benzoyl-1-(4-fluorophenyl)-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]acetamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the biosynthesis of essential bacterial components, leading to cell death . In anticancer research, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
N-[4-benzoyl-1-(4-fluorophenyl)-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]acetamide can be compared with similar compounds such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer properties but differs in its structural components and specific biological activities.
1-(4-fluorophenyl)-2-(tetrahydropyrimidin-2(1H)-ylidene)ethanone: Another compound with a fluorophenyl group, used in the synthesis of pyrrole derivatives.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[4-benzoyl-1-(4-fluorophenyl)-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4N2O3/c1-12-17(18(29)14-6-4-3-5-7-14)20(21(23,24)25,26-13(2)28)19(30)27(12)16-10-8-15(22)9-11-16/h3-11H,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOGFJFMUCOASI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=O)N1C2=CC=C(C=C2)F)(C(F)(F)F)NC(=O)C)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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